6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound characterized by the presence of multiple halogen substituents and a triazoloquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. Key steps may include:
Formation of the triazoloquinazolinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of halogen substituents: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
Trifluoromethylation: This step can be carried out using reagents like trifluoromethyl iodide (CF3I) under radical conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple halogen substituents can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-ethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Uniqueness
The uniqueness of 6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for various applications .
Properties
Molecular Formula |
C22H14ClF5N4O |
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Molecular Weight |
480.8 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H14ClF5N4O/c23-13-3-1-2-10(4-13)11-7-16-18(17(33)8-11)19(12-5-14(24)9-15(25)6-12)32-21(29-16)30-20(31-32)22(26,27)28/h1-6,9,11,19H,7-8H2,(H,29,30,31) |
InChI Key |
ROYCXDIKYKNQDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC(=NN3C2C4=CC(=CC(=C4)F)F)C(F)(F)F)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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